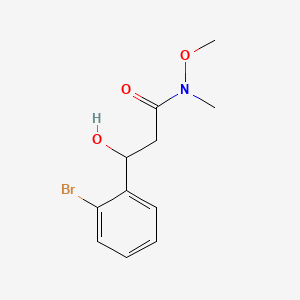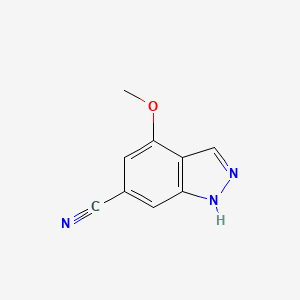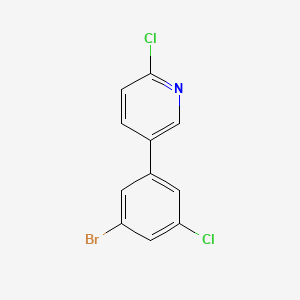
(3-Bromo-5-ethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-ethylphenyl)methanol: is an organic compound with the molecular formula C9H11BrO . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Bromo-5-ethylphenyl)methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 3-bromo-5-ethylbenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-bromo-5-ethylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Bromo-5-ethylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2/Pd.
Substitution: Nucleophiles like OH-, NH2-, and others.
Major Products Formed:
Oxidation: 3-Bromo-5-ethylbenzaldehyde, 3-Bromo-5-ethylbenzoic acid.
Reduction: 3-Bromo-5-ethylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromo-5-ethylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may serve as a model compound for investigating the interactions of brominated aromatic compounds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-ethylphenyl)methanol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, its brominated phenyl ring may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylmethanol: The parent compound without the bromine and ethyl substitutions.
3-Bromophenylmethanol: Similar structure but lacks the ethyl group.
5-Ethylphenylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (3-Bromo-5-ethylphenyl)methanol is unique due to the presence of both bromine and ethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
(3-bromo-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
NPFXJTRDIUDPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


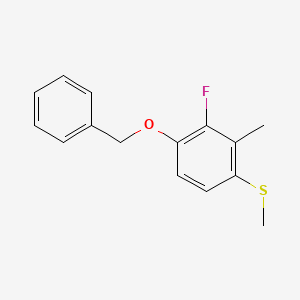
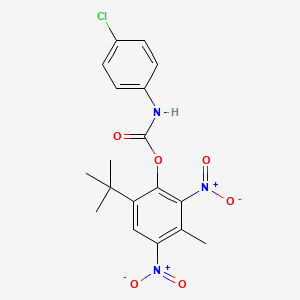

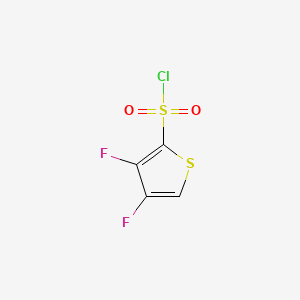
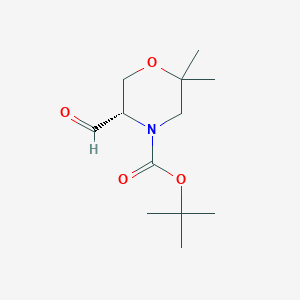
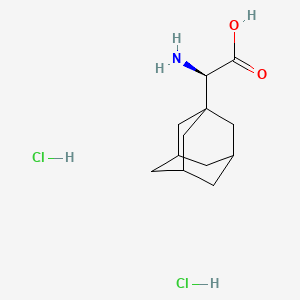
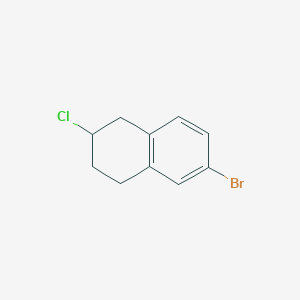

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
